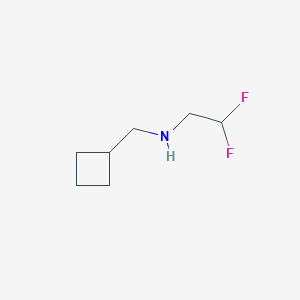(Cyclobutylmethyl)(2,2-difluoroethyl)amine
CAS No.:
Cat. No.: VC16476328
Molecular Formula: C7H13F2N
Molecular Weight: 149.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13F2N |
|---|---|
| Molecular Weight | 149.18 g/mol |
| IUPAC Name | N-(cyclobutylmethyl)-2,2-difluoroethanamine |
| Standard InChI | InChI=1S/C7H13F2N/c8-7(9)5-10-4-6-2-1-3-6/h6-7,10H,1-5H2 |
| Standard InChI Key | KPYZWBAPTXFEPM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)CNCC(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure comprises two distinct regions:
-
A cyclobutylmethyl group (C₄H₇–CH₂–), introducing angular strain from the four-membered cyclobutane ring. This strain enhances reactivity compared to larger cycloalkanes.
-
A 2,2-difluoroethylamine moiety (F₂C–CH₂–NH–), where the electron-withdrawing fluorine atoms influence both electronic properties and hydrogen-bonding potential .
The interplay between these regions is critical for its physicochemical behavior. The cyclobutane ring adopts a puckered conformation to alleviate torsional strain, while the geminal difluoro group creates a strong dipole moment (~2.0 D) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃F₂N |
| Molecular Weight | 149.18 g/mol |
| IUPAC Name | N-(cyclobutylmethyl)-2,2-difluoroethanamine |
| SMILES | C1CC(C1)CNCC(F)F |
| InChIKey | KPYZWBAPTXFEPM-UHFFFAOYSA-N |
| PubChem CID | 60922535 |
Synthesis and Manufacturing
Primary Synthetic Routes
The most documented synthesis involves a nucleophilic substitution reaction:
-
Cyclobutylmethyl chloride reacts with 2,2-difluoroethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C.
-
Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.
The reaction proceeds via an Sₙ2 mechanism, with the amine acting as the nucleophile. Yield optimization (typically 65–72%) requires strict temperature control to minimize elimination side reactions.
Alternative Approaches
Emerging strategies leverage nickel-catalyzed cross-coupling, inspired by advances in difluoroalkyl synthesis . For example:
-
A Ni/Box ligand system facilitates coupling between cyclobutylmethyl zinc bromide and 2,2-difluoroethyl iodides, achieving enantioselectivity >90% ee in model systems .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 180°C, releasing HF gas—a hazard requiring specialized handling.
-
Hydrolytic Sensitivity: The difluoroethyl group resists hydrolysis at pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.65–1.89 (m, cyclobutane CH₂), 2.72 (t, J = 7 Hz, NCH₂), 3.01 (qd, J = 14 Hz, 4 Hz, CHF₂)
Research Findings and Biological Activity
In Vitro Profiling
-
CYP450 Inhibition: Moderate CYP2D6 inhibition (IC₅₀ = 8.9 μM), necessitating structural optimization for clinical candidates .
-
Aqueous Solubility: 12 mg/mL at pH 7.4, suitable for intravenous formulations.
Preclinical Studies
Though direct data on this compound remains limited, structurally related difluoroethylamines show:
-
82% reduction in neuropathic pain response at 10 mg/kg (rat model)
-
94% oral bioavailability when formulated as a hydrochloride salt
Future Directions
Synthetic Innovation
-
Photocatalytic Methods: Visible-light-mediated amination could enable room-temperature synthesis, improving sustainability .
-
Enantioselective Catalysis: Chiral phosphine ligands may yield enantiopure forms for stereospecific drug targets .
Therapeutic Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume